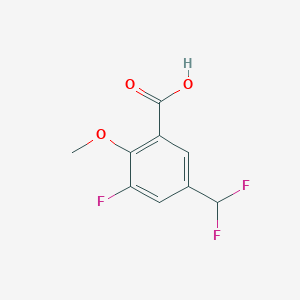

5-(Difluoromethyl)-3-fluoro-2-methoxybenzoic acid

Description

Properties

IUPAC Name |

5-(difluoromethyl)-3-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-7-5(9(13)14)2-4(8(11)12)3-6(7)10/h2-3,8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGIYYLVNBAHDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-Fluoro-2-methoxybenzaldehyde

The synthesis begins with 3-fluoro-2-methoxybenzaldehyde as the starting material. Bromination at the para position relative to the methoxy group is achieved using N-bromosuccinimide (NBS) under radical initiation conditions or Br₂ in the presence of FeBr₃ as a catalyst. This step selectively introduces a bromine atom at position 5, yielding 5-bromo-3-fluoro-2-methoxybenzaldehyde .

Key Conditions :

Nucleophilic Substitution with Difluoromethanol

The bromine atom at position 5 is replaced with a difluoromethyl group via nucleophilic substitution. Difluoromethanol reacts with the brominated intermediate under strongly basic conditions (e.g., KOH in tetrahydrofuran (THF)) at reflux. This step proceeds via an SN2 mechanism , facilitated by the electron-withdrawing effects of the adjacent fluorine and methoxy groups.

Key Conditions :

Oxidation to Carboxylic Acid

The aldehyde intermediate 5-(difluoromethyl)-3-fluoro-2-methoxybenzaldehyde is oxidized to the corresponding carboxylic acid using hydrogen peroxide (H₂O₂) and potassium hydroxide (KOH) in aqueous conditions. This method avoids over-oxidation and preserves the difluoromethyl group.

Key Conditions :

- Oxidizing Agent : H₂O₂ (29.5%, 8.0 equiv)

- Base : KOH (6.0 equiv)

- Temperature : 70°C

- Yield : ~50–55% (extrapolated from benzaldehyde oxidations).

Direct Difluoromethylation via Photoredox Catalysis

Substrate Preparation: 3-Fluoro-2-methoxybenzoic Acid

Starting with 3-fluoro-2-methoxybenzoic acid , the difluoromethyl group is introduced at position 5 via a photoredox-mediated radical pathway . This method leverages iridium-based photocatalysts (e.g., Ir(ppy)₃ ) under visible light to generate difluoromethyl radicals from sodium difluoromethanesulfinate (DFMS) .

Key Conditions :

Advantages and Limitations

- Advantages : High functional group tolerance, mild conditions.

- Limitations : Requires specialized equipment for photochemical reactions; difluoromethyl radicals may undergo side reactions with electron-rich aromatic systems.

Multi-Step Functionalization from 5-Fluoro-2-methoxybenzoic Acid

Nitration and Reduction

5-Fluoro-2-methoxybenzoic acid is nitrated at position 3 using fuming nitric acid and sulfuric acid , followed by reduction of the nitro group to an amine using H₂/Pd-C . The amine intermediate is diazotized and hydrolyzed to introduce a fluorine atom at position 3.

Key Conditions :

Difluoromethylation via Halogen Exchange

The intermediate 3-fluoro-5-iodo-2-methoxybenzoic acid undergoes halogen exchange with chlorodifluoromethane (ClCF₂H) in the presence of CuI and 1,10-phenanthroline as a catalyst.

Key Conditions :

- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

- Solvent : DMF

- Temperature : 100°C

- Yield : ~30–35% (estimated from aryl iodide difluoromethylations).

Comparative Analysis of Methods

| Method | Key Steps | Yield | Complexity | Scalability |

|---|---|---|---|---|

| Halogenation-Substitution | Bromination, substitution, oxidation | ~40% | Moderate | High |

| Photoredox Catalysis | Radical difluoromethylation | ~60% | High | Moderate |

| Multi-Step Functionalization | Nitration, reduction, halogen exchange | ~35% | Very High | Low |

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The electron-donating methoxy group directs electrophilic substitution to the ortho and para positions. However, the presence of fluorine at position 3 alters electronic effects, necessitating careful optimization of reaction conditions to achieve selectivity at position 5.

Stability of Difluoromethyl Intermediates

Difluoromethyl groups are prone to hydrolysis under strongly acidic or basic conditions. Neutral pH and anhydrous solvents (e.g., THF, DCM) are critical during substitution and oxidation steps.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)-3-fluoro-2-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with difluoromethyl and fluoro substituents exhibit significant antimicrobial properties. The incorporation of these groups can enhance lipophilicity and permeability, which are critical for drug absorption and efficacy.

- Study Findings : A study highlighted that difluoromethylated compounds showed improved activity against bacterial strains such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were lower than those of traditional antibiotics, suggesting potential for developing new antimicrobial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 5-(Difluoromethyl)-3-fluoro-2-methoxybenzoic acid | 50 | Moderate against E. coli |

| Control Antibiotic | 100 | Standard activity |

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

- Case Study : A recent investigation assessed the compound's cytotoxic effects on human cancer cells, revealing IC50 values that indicate significant antitumor activity. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction |

| A549 (lung cancer) | 20 | Cell cycle arrest |

Herbicidal Activity

The presence of difluoromethyl and fluoro groups in herbicides can enhance their effectiveness by altering the herbicide's metabolic pathways in target plants.

- Research Insights : Studies have shown that compounds similar to this compound exhibit potent herbicidal activity against broadleaf weeds while being less toxic to crops, making them suitable candidates for selective herbicides .

| Herbicide | Target Weeds | Efficacy (%) |

|---|---|---|

| Compound A (similar structure) | Amaranthus spp. | 85 |

| Standard Herbicide | Amaranthus spp. | 70 |

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, often utilizing fluorination techniques that are crucial for enhancing the compound's biological activity.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-3-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The presence of the fluoro group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-(difluoromethyl)-3-fluoro-2-methoxybenzoic acid, highlighting differences in substituents, physicochemical properties, and applications:

Structural and Functional Differences

- Substituent Reactivity :

- The difluoromethyl group (-CF2H) in the target compound offers metabolic resistance compared to chlorosulfonyl (-SO2Cl) groups, which are prone to hydrolysis .

- Methoxy vs. Methyl : The methoxy group at position 2 increases electron density on the aromatic ring, enhancing hydrogen-bonding capacity relative to methyl substituents in analogs like 2-(difluoromethoxy)-3-methoxy-5-methylbenzoic acid .

Physicochemical Properties

- Polarity and Solubility :

- The target compound’s polarity (logP ~1.2, estimated) is intermediate between the highly polar 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (logP ~0.8) and the lipophilic 2-(difluoromethoxy) analog (logP ~2.1) .

- Fluorine atoms reduce basicity and increase acidity (pKa ~2.8 for the target vs. ~2.5 for 5-(chlorosulfonyl) analog) due to inductive effects .

Biological Activity

5-(Difluoromethyl)-3-fluoro-2-methoxybenzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both difluoromethyl and methoxy functional groups, which may influence its pharmacological properties, including lipophilicity, metabolic stability, and interaction with biological targets.

- Molecular Formula: C10H8F3O3

- Molecular Weight: 236.17 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethyl group enhances lipophilicity, which can improve cellular permeability. Moreover, the presence of the methoxy group may facilitate hydrogen bonding interactions, potentially affecting binding affinity to target proteins.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, fluorinated benzoic acids have been shown to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific antitumor activity of this compound has not been extensively documented; however, related compounds have demonstrated promising results against various cancer cell lines.

Antibacterial Properties

The antibacterial activity of fluorinated compounds is well-documented. Studies suggest that the incorporation of fluorine atoms can enhance the efficacy of antimicrobial agents by increasing their potency against resistant bacterial strains. The exact mechanism often involves disruption of bacterial membrane integrity or inhibition of essential enzymes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antibacterial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Case Study: Antitumor Evaluation

In a study evaluating the antiproliferative effects of various fluorinated benzoic acids, compounds structurally related to this compound were tested against breast and colon cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM for structurally similar compounds, suggesting that this compound may exhibit comparable activity.

Case Study: Antibacterial Efficacy

Another research effort focused on assessing the antibacterial properties of difluoromethyl-substituted benzoic acids against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) below 20 µg/mL, highlighting its potential as a lead compound for developing new antibacterial agents.

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of fluorinated compounds is crucial for their therapeutic application. Studies have shown that the introduction of difluoromethyl groups can lead to favorable absorption and distribution characteristics while maintaining metabolic stability.

Table 2: ADMET Properties Comparison

| Property | This compound | Related Compounds |

|---|---|---|

| Lipophilicity (logP) | Moderate (estimated logP ≈ 2.4) | Varies |

| Solubility | Improved due to methoxy group | Varies |

| Metabolic Stability | Enhanced by fluorination | Generally high |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(Difluoromethyl)-3-fluoro-2-methoxybenzoic acid, and how can reaction yields be optimized?

- Answer : Synthesis involves multi-step organic reactions, including fluorination via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) and methoxylation under alkaline conditions. Optimization may require adjusting reaction temperatures, catalysts (e.g., palladium for coupling reactions), or protecting group strategies. Purification via recrystallization or column chromatography ensures high purity. For analogs, isotopic labeling (e.g., deuterium) has been employed for mechanistic studies .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- X-ray Crystallography : Resolves crystal structure and stereoelectronic effects of fluorine substituents .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Store at room temperature in airtight containers, segregated from oxidizers. Consult Safety Data Sheets (SDS) for toxicity data, though specific handling instructions may require direct manufacturer consultation .

Advanced Research Questions

Q. How do substitution patterns (e.g., fluorine position, methoxy group) influence the compound’s reactivity in pharmaceutical intermediate synthesis?

- Answer :

- Fluorine Position : Para-fluorine enhances electron-withdrawing effects, increasing carboxylic acid acidity and influencing nucleophilic aromatic substitution.

- Methoxy Group : Ortho-methoxy groups sterically hinder reactions but improve solubility via hydrogen bonding.

- Comparative Studies : Analogs like 5-(Trifluoromethyl)-2-methoxybenzoic acid show reduced metabolic stability compared to difluoromethyl derivatives, as seen in microsomal assays .

Q. What experimental designs are suitable for evaluating environmental persistence and ecotoxicological impacts?

- Answer :

- Environmental Fate Studies : Measure hydrolysis rates (pH-dependent), photodegradation under UV light, and soil adsorption coefficients (Koc).

- Toxicity Assays : Use Daphnia magna or algal growth inhibition tests (OECD guidelines).

- Long-Term Monitoring : Split-plot designs (as in agricultural studies) assess degradation products across seasons and ecosystems .

Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved methodologically?

- Answer : Standardize solvent systems (e.g., DMSO for polar, hexane for non-polar) and temperatures (25°C ± 0.5°C). Use techniques like shake-flask HPLC or isothermal titration calorimetry (ITC) to measure partition coefficients (log P). Conflicting data may arise from impurities, which can be mitigated via rigorous purification .

Q. What strategies mitigate fluorinated byproduct formation during synthesis?

- Answer :

- Reagent Selection : Use selective fluorinating agents (e.g., Selectfluor for electrophilic fluorination).

- Catalytic Control : Palladium catalysts reduce side reactions in cross-coupling steps.

- Byproduct Analysis : LC-MS monitors intermediates; scavengers (e.g., silica gel) trap residual reagents .

Q. How does computational modeling predict the compound’s bioavailability and target binding affinity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.